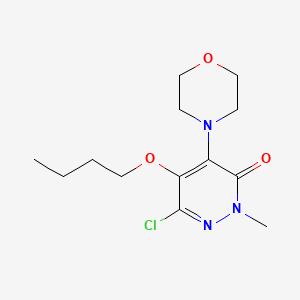
5-Butoxy-6-chloro-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the butoxy group: This step might involve the alkylation of the pyridazinone core with butyl halides under basic conditions.
Morpholine substitution: The final step could involve the substitution of a leaving group on the pyridazinone core with morpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield butoxy-substituted carboxylic acids, while substitution reactions could produce a variety of morpholinopyridazinone derivatives.
Aplicaciones Científicas De Investigación
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or tool compound in biological studies.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the butoxy group, which might affect its solubility and biological activity.
5-Butoxy-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interaction with biological targets.
5-Butoxy-6-chloro-4-morpholinopyridazin-3(2H)-one: Lacks the methyl group, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of the butoxy, chloro, and morpholine groups in 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Propiedades
Número CAS |
61365-92-2 |
|---|---|
Fórmula molecular |
C13H20ClN3O3 |
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
5-butoxy-6-chloro-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20ClN3O3/c1-3-4-7-20-11-10(17-5-8-19-9-6-17)13(18)16(2)15-12(11)14/h3-9H2,1-2H3 |
Clave InChI |
QZQKGLRLNYGPKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=O)N(N=C1Cl)C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


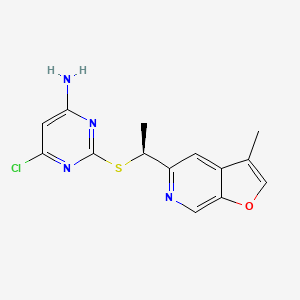
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
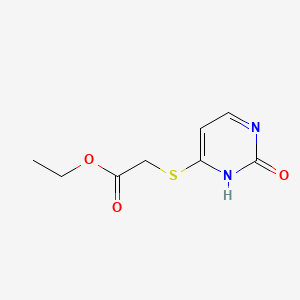
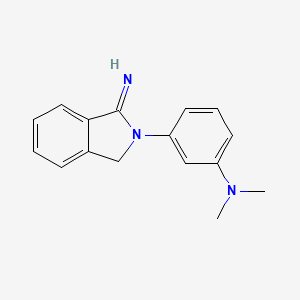
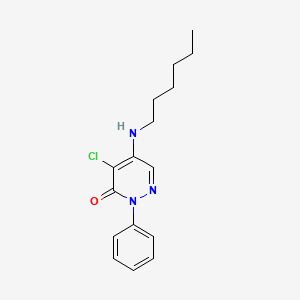
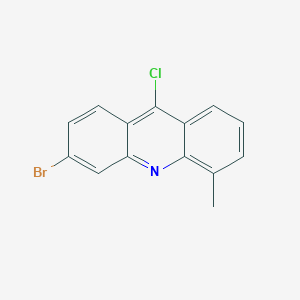
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)
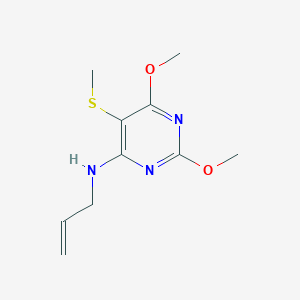
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
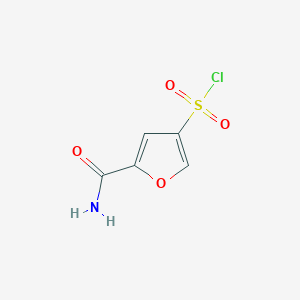
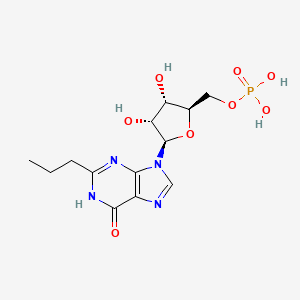

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
